FMOC-DL-3-BENZOTHIENYLALANINE FMOC-DL-3-BENZOTHIENYLALANINE
Brand Name: Vulcanchem
CAS No.: 1236271-20-7
VCID: VC11499684
InChI:
SMILES:
Molecular Formula: C26H21NO4S
Molecular Weight: 443.5

FMOC-DL-3-BENZOTHIENYLALANINE

CAS No.: 1236271-20-7

Cat. No.: VC11499684

Molecular Formula: C26H21NO4S

Molecular Weight: 443.5

Purity: 95

* For research use only. Not for human or veterinary use.

FMOC-DL-3-BENZOTHIENYLALANINE - 1236271-20-7

Specification

CAS No. 1236271-20-7
Molecular Formula C26H21NO4S
Molecular Weight 443.5

Introduction

Chemical Structure and Physicochemical Properties

FMOC-DL-3-Benzothienylalanine (C₂₆H₂₁NO₄S, MW 443.5 g/mol) consists of an alanine backbone substituted at the β-carbon with a benzothiophene ring and an N-terminal FMOC group . The benzothiophene moiety introduces aromaticity and hydrophobic character, while the FMOC group protects the α-amino group during solid-phase peptide synthesis (SPPS) . Key physicochemical parameters include:

PropertyValueSource
Density1.356 ± 0.06 g/cm³ (predicted)
Boiling Point690.8 ± 55.0°C (predicted)
pKa3.74 ± 0.10 (predicted)
Storage ConditionsSealed, dry, 2–8°C
Purity≥95%

The compound’s low predicted pKa (3.74) facilitates deprotonation under mild basic conditions, critical for FMOC removal during SPPS . Its crystalline solid form and moderate solubility in polar aprotic solvents (e.g., dimethylformamide) optimize its utility in automated peptide synthesizers.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

FMOC-DL-3-Benzothienylalanine is synthesized via a multi-step sequence:

  • Benzothiophene Functionalization: 3-Bromobenzothiophene undergoes Ullmann coupling with a β-alanine precursor to introduce the heterocyclic side chain.

  • FMOC Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in pyridine/dichloromethane, achieving >90% yield .

  • Racemic Resolution: DL-configuration arises from non-stereoselective synthesis, contrasting with enantiopure L-forms produced via chiral auxiliaries .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance reproducibility and reduce byproducts. Critical process parameters include:

  • Temperature control (20–25°C) during FMOC protection to prevent epimerization.

  • High-performance liquid chromatography (HPLC) purification (>95% purity).

  • Waste minimization through solvent recovery systems .

Applications in Peptide Science and Biomedicine

Solid-Phase Peptide Synthesis (SPPS)

The FMOC group’s base-labile nature (removable with 20% piperidine/DMF) enables iterative peptide chain elongation . Case studies demonstrate its utility in synthesizing prostate-specific membrane antigen (PSMA)-targeting peptides:

  • PSMA Inhibitors: FMOC-DL-3-Benzothienylalanine was incorporated into KuE-motif peptides for ⁶⁸Ga/¹⁷⁷Lu radiolabeling, achieving <1 nM affinity to PSMA-expressing LNCaP cells . Internalization studies showed 85% specific uptake within 1 hour, underscoring its role in theranostic agent development .

Structural Biology and Proteomics

The benzothiophene side chain mimics hydrophobic protein-protein interaction interfaces. In cytochrome P450 studies, peptides containing this analog inhibited enzyme activity by competing with native substrate binding (IC₅₀ = 12 µM) .

Comparative Analysis with Analogous Compounds

CompoundConfigurationKey DistinctionApplication
FMOC-L-3-BenzothienylalanineL-enantiomerHigher metabolic stability in vivoAnticancer peptide therapeutics
FMOC-D-3-BenzothienylalanineD-enantiomerResistance to proteolytic degradationAntimicrobial peptides
FMOC-3-Thienyl-DL-alanineDLThiophene vs. benzothiophene hydrophobicityEnzyme substrate analogs

The DL-form’s racemic nature complicates crystallization but broadens synthetic versatility in exploratory chemistry.

Research Advancements and Clinical Relevance

Radiolabeled Tracers

In a 2024 preclinical trial, ⁶⁸Ga-labeled PSMA inhibitors incorporating FMOC-DL-3-Benzothienylalanine achieved tumor-to-background ratios of 15:1 in murine xenografts, outperforming glutamine-based analogs by 40% .

Antimicrobial Peptides (AMPs)

Hybrid AMPs featuring this analog exhibited broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MIC = 8 µg/mL) by disrupting lipid II biosynthesis.

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